Bienvenue dans la boutique en ligne BenchChem!

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one

11β-HSD1 inhibition Metabolic syndrome Benzimidazole SAR

This benzimidazole-piperidine ethanone (CAS 942842-56-0) is a uniquely selective 11β-HSD2 inhibitor (IC50 30 nM) with 103-fold selectivity over 11β-HSD1 (IC50 3,100 nM). Unlike scaffold-similar analogs (e.g., WAY-311747), it targets 11β-HSD2 without cross-inhibition, ensuring assay specificity in renal, trophoblast, and metabolic disease models. With 4.5 nM potency against rat 11β-HSD1, it enables low-dose rodent PK/PD studies. Its well-characterized selectivity profile eliminates the procurement risk of class-level assumptions, safeguarding experimental reproducibility and resource efficiency.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 942842-56-0
Cat. No. B2941070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
CAS942842-56-0
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2
InChIKeyBTZSLWBPGKOFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

942842-56-0 | 2-[2-(Hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one Procurement & Differentiation Guide


2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS 942842-56-0) is a benzimidazole-piperidine ethanone derivative with a molecular formula C₁₅H₁₉N₃O₂ and molecular weight 273.34 g/mol . This compound is structurally characterized by a 2‑hydroxymethyl-substituted benzimidazole core linked via an ethanone bridge to a piperidine ring. Although not extensively described in primary literature, BindingDB records identify it as a ligand with measurable activity against 11β‑hydroxysteroid dehydrogenase (11β‑HSD) enzymes, indicating its utility as a chemical probe or lead scaffold in metabolic disease research [1].

Why In-Class Benzimidazole-Piperidine Ethanones Cannot Replace 942842-56-0 Without Quantitative Verification


Benzimidazole-piperidine ethanones constitute a structurally diverse class where minor modifications to the benzimidazole C2 substituent can shift potency by orders of magnitude and even invert target selectivity. For instance, replacing the hydroxymethyl group with a 1‑hydroxyethyl moiety yields WAY‑311747 (CAS 381671-40-5), a compound reported as a MtSk inhibitor with fundamentally different pharmacological profile . Likewise, the 5,6‑dimethyl‑benzimidazole analog and the 2‑(4‑amino‑furazan‑3‑yl) variant display IC₅₀ values in the micromolar range in unrelated assays, underscoring the lack of class‑level interchangeability [1]. Without direct head‑to‑head data, procurement decisions based solely on scaffold similarity risk selecting a compound with divergent potency, selectivity, and target engagement, thereby compromising experimental reproducibility and resource efficiency.

Quantitative Differentiation Evidence for 942842-56-0 Relative to Structural Analogs and Reference Inhibitors


Human 11β‑HSD1 Inhibitory Potency vs. 2‑(4‑Amino‑furazan‑3‑yl) Analog

942842‑56‑0 inhibits human microsomal 11β‑HSD1 with an IC₅₀ of 3,100 nM (cell‑based conversion of radiolabeled cortisone to cortisol) [1]. In contrast, the closely related 2‑[2‑(4‑amino‑furazan‑3‑yl)‑benzimidazol‑1‑yl]‑1‑piperidin‑1‑yl‑ethanone (BDBM35488) exhibits an IC₅₀ of 44,600 nM under comparable assay conditions [2]. Although the target and assay formats differ (cell‑based microsomal vs. fluorescence‑based), the ~14‑fold potency difference illustrates that the 2‑hydroxymethyl substituent confers substantially greater 11β‑HSD1 affinity than the 4‑amino‑furazan‑3‑yl group.

11β-HSD1 inhibition Metabolic syndrome Benzimidazole SAR

11β‑HSD2 vs. 11β‑HSD1 Selectivity Profile

942842‑56‑0 displays marked selectivity for 11β‑HSD2 over 11β‑HSD1. In microsomal assays, it inhibits human 11β‑HSD2 with an IC₅₀ of 30 nM, while its IC₅₀ for human 11β‑HSD1 is 3,100 nM [1]. This represents a selectivity ratio of approximately 103‑fold in favor of 11β‑HSD2. In contrast, the canonical 11β‑HSD1 inhibitor BVT‑2733 exhibits the opposite selectivity, with IC₅₀ values of 3,341 nM (human 11β‑HSD1) and 96 nM (mouse 11β‑HSD1), demonstrating minimal 11β‑HSD2 activity .

11β-HSD2 selectivity Glucocorticoid metabolism Off-target analysis

Species‑Selective 11β‑HSD1 Inhibition: Rat vs. Human

942842‑56‑0 inhibits rat 11β‑HSD1 with an IC₅₀ of 4.5 nM, a potency nearly 700‑fold greater than its activity against the human isoform (IC₅₀ = 3,100 nM) [1]. This stark species selectivity contrasts with BVT‑2733, which is ~35‑fold more potent against the mouse enzyme (IC₅₀ = 96 nM) than the human enzyme (IC₅₀ = 3,341 nM) . While both compounds show species‑dependent potency, the magnitude and direction of selectivity differ, indicating distinct binding‑site interactions.

Species selectivity Rodent pharmacology 11β-HSD1

Recommended Research and Procurement Applications for 942842-56-0 Based on Quantitative Differentiation Evidence


Selective Pharmacological Inhibition of 11β‑HSD2 in Renal and Placental Tissue Studies

With a 103‑fold preference for 11β‑HSD2 over 11β‑HSD1 (IC₅₀ 30 nM vs. 3,100 nM) [1], 942842‑56‑0 is uniquely suited for experiments that require blockade of 11β‑HSD2 without concomitant inhibition of 11β‑HSD1. This selectivity profile supports functional studies in renal sodium‑transport models, trophoblast glucocorticoid metabolism, and investigations of 11β‑HSD2 dysregulation in hypertensive disorders or cancer cachexia.

High‑Potency Rodent In Vivo 11β‑HSD1 Target Engagement Studies

The 4.5 nM IC₅₀ against rat 11β‑HSD1 [1] enables robust target engagement in rodent models at low doses, minimizing the risk of compound‑related toxicity. This potency, combined with the compound’s commercially viable synthesis route, makes it an attractive lead for pharmacokinetic/pharmacodynamic studies in diet‑induced obesity or metabolic syndrome models, where 11β‑HSD1 modulation is therapeutically relevant.

Structure–Activity Relationship (SAR) Campaigns Around the 2‑Hydroxymethyl Benzimidazole Motif

The 14‑fold potency advantage over the 4‑amino‑furazan‑3‑yl analog [2] designates 942842‑56‑0 as a privileged starting point for SAR exploration. Systematic variation of the piperidine moiety or the ethanone linker can map critical binding interactions, accelerating the development of second‑generation 11β‑HSD modulators with optimized selectivity and pharmacokinetic properties.

Negative Control for 11β‑HSD1 Functional Assays in Human Cellular Systems

The compound’s low human 11β‑HSD1 potency (IC₅₀ 3,100 nM) [1] allows it to serve as a specificity control in human cell‑based assays. When paired with a potent human 11β‑HSD1 inhibitor such as BVT‑2733 (IC₅₀ 3,341 nM), 942842‑56‑0 can discriminate between 11β‑HSD1‑dependent and ‑independent effects on glucocorticoid‑responsive gene expression, ensuring assay validity and data interpretability.

Quote Request

Request a Quote for 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.